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molecular formula C14H18BrN5O2 B8280993 [5-Bromo-3-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester

[5-Bromo-3-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester

Cat. No. B8280993
M. Wt: 368.23 g/mol
InChI Key: LJLGNIILIVYSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415358B2

Procedure details

(5-Bromo-3-hydrazino-pyrazin-2-yl)-carbamic acid tert-butyl ester (513 mg, 1.6 mmol) and 2,4-pentadione (0.18 mL, 1.7 mmol) in ethanol (25 mL) were heated to reflux for 45 min. The mixture was concentrated in vacuo followed by co-evaporation with ethyl acetate to give [5-bromo-3-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester as the crude product.
Quantity
513 mg
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[C:13]([NH:14][NH2:15])=[N:12][C:11]([Br:16])=[CH:10][N:9]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:18][C:19]([CH2:21][C:22]([CH3:24])=O)=O>C(O)C>[C:1]([O:5][C:6](=[O:17])[NH:7][C:8]1[C:13]([N:14]2[C:22]([CH3:24])=[CH:21][C:19]([CH3:18])=[N:15]2)=[N:12][C:11]([Br:16])=[CH:10][N:9]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
513 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC=C(N=C1NN)Br)=O
Name
Quantity
0.18 mL
Type
reactant
Smiles
CC(=O)CC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 min
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=NC=C(N=C1N1N=C(C=C1C)C)Br)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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